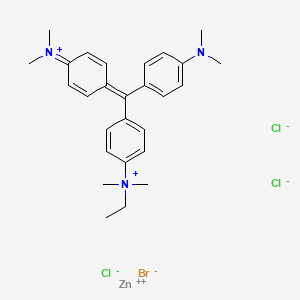

Ethyl Green zinc chloride

Description

Nomenclature and Chemical Identity: Ethyl Green as a Synonym for Methyl Green Zinc Chloride Salt

The nomenclature surrounding Ethyl Green can be ambiguous. While "Ethyl Green" (C.I. 42590) is a distinct chemical entity, the term is frequently used commercially as a synonym for the zinc chloride salt of a closely related dye, Methyl Green (C.I. 42585). wikipedia.orgmedchemexpress.comscribd.comnih.govatamankimya.comchemicalbook.com The primary structural difference between the two lies in an alkyl group attached to one of the nitrogen atoms. Ethyl Green is derived from Crystal Violet through the addition of an N-ethyl group, whereas Methyl Green possesses an N-methyl group in a similar position.

Commercially available products labeled "this compound" or simply "Ethyl Green" often have the CAS number 7114-03-6, which corresponds to the zinc chloride double salt of Methyl Green. chemicalbook.comnih.gov This interchangeability in naming highlights the close structural and functional relationship between the two dyes. For many histological applications, the two are considered functionally indistinguishable. wikipedia.org The zinc chloride is incorporated to form a more stable double salt, a common practice in the production of triphenylmethane (B1682552) dyes. ontosight.ai

Historical Evolution of Research on Triphenylmethane Dyes and Zinc Chloride Complexes

The story of Ethyl Green is intrinsically linked to the development of synthetic triphenylmethane dyes, a class of brilliantly colored compounds that revolutionized the dye industry in the mid-19th century. The first of these, fuchsine, was synthesized in 1859, marking a pivotal moment in synthetic organic chemistry. camachem.com The basic structure of these dyes is the triphenylmethane hydrocarbon, first synthesized in 1872. researchgate.net

Early research into the synthesis of these dyes quickly established the importance of condensing agents to facilitate the key chemical reactions. Anhydrous zinc chloride proved to be an effective catalyst and dehydrating agent in these condensation reactions, particularly in processes like the Friedel-Crafts acylation. camachem.comwikipedia.org For example, the synthesis of Malachite Green can be achieved by condensing benzaldehyde (B42025) with dimethylaniline in the presence of a condensing agent like zinc chloride. chemsrc.com

Furthermore, zinc chloride found a crucial role in the purification and stabilization of these dyes. By adding a concentrated solution of zinc chloride to the dye solution, a "double salt" is formed, which precipitates out of the solution. wikipedia.orgsci-hub.st This process not only helped in isolating the dye but also resulted in a more stable final product. nih.govnih.gov This historical use of zinc chloride as both a catalyst and a precipitating agent is fundamental to understanding the nature of compounds like this compound. ajol.info

Academic Significance and Current Research Focus Areas

The academic and practical significance of this compound, often under the name Methyl Green, is primarily concentrated in the biological sciences and is expanding into analytical chemistry. Its utility stems from its specific interactions with nucleic acids and its electrochemical properties.

Histological and Cell Biology Applications:

A major application is in the field of histology as a nuclear stain. essentialproducts.co.zasigmaaldrich.com It is a key component of the Unna-Pappenheim stain, a classic histochemical technique used to differentiate between DNA and RNA in tissue sections. nih.govCurrent time information in Mittelfranken, DE.thermofisher.com In this method, the highly polymerized DNA in the cell nucleus is stained blue-green by Methyl Green, while the less polymerized RNA in the cytoplasm and nucleolus is stained red or pink by Pyronin Y. nih.gov The specificity of Methyl Green for DNA is attributed to its two positive charges, which allow it to bind strongly to the major groove of the DNA helix, particularly in AT-rich regions. nih.govavantorsciences.com

More recently, the fluorescent properties of Methyl Green when bound to DNA have been exploited. essentialproducts.co.za It acts as a red-emitting fluorophore, with an excitation maximum at 633 nm and an emission peak at 677 nm. medchemexpress.comnih.govchemsrc.com This makes it a valuable tool for fluorescent microscopy and flow cytometry, especially for imaging live cell nuclei, as the red light penetrates deeper into tissues and minimizes issues with autofluorescence. nih.govresearchgate.net Studies have demonstrated its use for high-resolution imaging of nuclear morphology in whole embryos, highlighting its stability and resistance to photobleaching. nih.govresearchgate.net

Electrochemical Biosensors:

A growing area of research is the application of Ethyl Green as an electroactive indicator in the development of electrochemical biosensors. avantorsciences.com These sensors are designed for the sensitive detection of various analytes, including environmental toxicants like heavy metals and pesticides. acs.org For instance, a double-stranded DNA biosensor has been developed using Ethyl Green as a DNA hybridization indicator for the detection of cadmium ions (Cd²⁺), achieving a very low detection limit of 0.3 pM. acs.org The principle often involves monitoring changes in the electrochemical signal of Ethyl Green upon its interaction with a target molecule, such as DNA that has been affected by a toxicant. The development of such biosensors offers a low-cost, simple, and portable alternative to conventional analytical techniques. avantorsciences.comnih.govacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

13202-38-5 |

|---|---|

Molecular Formula |

C27H35BrCl3N3Zn |

Molecular Weight |

653.2 g/mol |

IUPAC Name |

zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;trichloride |

InChI |

InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

RRKSQWOQZFIQKW-UHFFFAOYSA-J |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for Ethyl Green Zinc Chloride

Established Methods for Dye Synthesis Precursors

The synthesis of Ethyl Green, like other triarylmethane dyes, begins with the construction of the core triarylmethane scaffold, known as the leuco base. sci-hub.st The leuco form is colorless and is subsequently oxidized to the intensely colored dye. The most common and established methods for preparing these precursors are based on electrophilic aromatic substitution reactions, particularly the Friedel-Crafts reaction and its variations. wikipedia.orgnih.gov

A primary route involves the acid-catalyzed condensation of an aromatic aldehyde with N-alkylanilines. sci-hub.st For a dye like Malachite Green, which is structurally similar to Ethyl Green, this involves reacting benzaldehyde (B42025) with two equivalents of N,N-dimethylaniline. sci-hub.st The reaction is typically catalyzed by a strong acid such as sulfuric or hydrochloric acid. sci-hub.stacademie-sciences.fr The resulting leuco base is then oxidized using an oxidizing agent like lead dioxide to form the dye's carbinol base, which is then treated with acid to yield the final colored dye. sci-hub.st

Another significant method, particularly for symmetrical dyes like Crystal Violet, is the "phosgene synthesis." google.com In this process, an N,N-dialkylarylamine is reacted with phosgene (B1210022) in the presence of a Lewis acid catalyst, commonly zinc chloride. sci-hub.stgoogle.com The zinc chloride facilitates the condensation, leading to the formation of a diarylketone intermediate, which then reacts further to build the triarylmethane structure. google.com

More recent advancements have employed transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been developed for the synthesis of triarylmethanes by reacting diarylmethyl esters with aryl boronic acids under palladium catalysis. nih.gov This method offers a broader substrate scope and milder reaction conditions compared to traditional Friedel-Crafts reactions. nih.gov

Table 1: Established Methods for Triarylmethane Precursor Synthesis This interactive table summarizes key established methods for synthesizing the precursors to triarylmethane dyes like Ethyl Green.

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Friedel-Crafts Condensation | Aromatic Aldehyde + N,N-Dialkylaniline | H₂SO₄, HCl, Yb(OTf)₃, FeCl₃ sci-hub.stacademie-sciences.fr | Classic, widely used method for asymmetric and symmetric dyes. |

| Phosgene Synthesis | N,N-Dialkylaniline + Phosgene | ZnCl₂ sci-hub.stgoogle.com | Primarily used for symmetric dyes like Crystal Violet; ZnCl₂ acts as a catalyst. |

| Suzuki-Miyaura Coupling | Diarylmethyl Ester + Aryl Boronic Acid | Palladium complexes nih.gov | Modern method with mild conditions and broad substrate scope. |

| Grignard Reaction | Diethyl Carbonate + Arylmagnesium Bromide | Acid Hydrolysis researchgate.net | Involves the formation of a Grignard reagent from an N-alkylaniline derivative. |

Mechanistic Investigations of Complex Formation: Interactions between the Dye Chromophore and Zinc Chloride

The formation of the "Ethyl Green zinc chloride" complex is a crucial step in the purification and stabilization of the dye. Triarylmethane dyes are cationic, and they readily form double salts with metal halides. sci-hub.st Zinc chloride (ZnCl₂) is a Lewis acid, meaning it is an electron-pair acceptor.

The interaction between the Ethyl Green chromophore and zinc chloride is primarily electrostatic and coordinative. The cationic dye molecule, [Ethyl Green]⁺, associates with an anionic zinc chloride species, such as the tetrachlorozincate anion [ZnCl₄]²⁻ or [ZnCl₃]⁻. The formation of these zincate anions occurs in solution when zinc chloride is dissolved in the presence of chloride ions from the dye salt (e.g., Ethyl Green Chloride).

Strategies for Chemical Derivatization and Analog Synthesis

The functional properties of Ethyl Green, such as its color, solubility, and binding affinity, can be fine-tuned through chemical derivatization. These strategies typically involve modifying the peripheral aryl rings of the triarylmethane scaffold.

One common approach is to introduce various substituents onto the phenyl rings. The electronic nature of these substituents can significantly alter the absorption spectrum of the dye. For example, introducing electron-withdrawing groups like a nitro group can cause a bathochromic (red) shift in the absorption maximum, while electron-donating groups can cause a hypsochromic (blue) shift. cdnsciencepub.com A study on triarylmethane dyes containing a thiophene (B33073) ring demonstrated that substituting the ring with 5-nitro and 5-acetamido groups resulted in the largest bathochromic and hypsochromic shifts, respectively. cdnsciencepub.com

Another strategy focuses on improving the performance characteristics of the dye, such as lightfastness. The introduction of methoxy (B1213986) or cyanoethyl groups has been shown to improve the fastness properties of triarylmethane dyes on acrylic fibers when compared to parent dyes like Malachite Green. icrc.ac.ir

Modern synthetic efforts have also focused on creating "caged" or photoactivatable dye analogs. researchgate.net This involves attaching photolabile protecting groups to the dye structure. For instance, hydrophilic carbamate (B1207046) caging groups can be introduced, rendering the dye water-soluble and inactive. researchgate.net Upon irradiation with light of a specific wavelength (e.g., UV light), these cages are cleaved, releasing the active, fluorescent dye. This strategy allows for precise spatial and temporal control over the dye's activity, which is valuable in advanced microscopy applications. researchgate.net

Table 2: Examples of Chemical Derivatization Strategies for Triarylmethane Dyes This interactive table outlines strategies for modifying triarylmethane dyes, with potential applications to Ethyl Green.

| Strategy | Moiety/Substituent | Resulting Property Change | Reference |

|---|---|---|---|

| Spectra Tuning | Nitro (-NO₂) or Acetamido (-NHCOCH₃) groups on aryl rings | Bathochromic or hypsochromic shifts in absorption spectra | cdnsciencepub.com |

| Improved Fastness | Methoxy (-OCH₃) or Cyanoethyl (-CH₂CH₂CN) groups | Enhanced light and washing fastness on textile fibers | icrc.ac.ir |

| Photoactivation | Photolabile "caging" groups (e.g., nitrobenzyl carbamates) | Renders the dye inactive until activated by light | researchgate.net |

| Solubility Modification | Sulfonate (-SO₃H) or Carboxylic (-COOH) groups | Increased water solubility | sci-hub.stresearchgate.net |

Green Chemistry Approaches in Dye Synthesis and Complexation

Traditional synthesis methods for triarylmethane dyes often rely on harsh conditions, toxic reagents, and volatile organic solvents. academie-sciences.fr In response, several green chemistry approaches have been developed to make the synthesis more environmentally benign.

One prominent green strategy is the use of alternative energy sources like ultrasound irradiation . Ultrasound-assisted synthesis of triarylmethanes has been shown to proceed efficiently using a reusable solid acid catalyst like silica (B1680970) sulfuric acid, offering advantages such as shorter reaction times, high yields, and the use of greener solvents. sid.irresearchgate.net

The replacement of hazardous organic solvents is a key goal of green chemistry. The synthesis of triarylmethanes has been successfully demonstrated in water , using catalysts like heteropolyphosphotungstic acid. researchgate.net Researchers have also used water at high temperatures (hydrothermal synthesis), where it acts as an effective solvent, eliminating the need for toxic, high-boiling organic solvents and catalysts. thechemicalengineer.com

Deep eutectic solvents (DESs) have emerged as promising green reaction media. sioc-journal.cn A DES consisting of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]) has been shown to act as both a recyclable catalyst and a green solvent for the Baeyer condensation to produce triarylmethane derivatives with high efficiency. sioc-journal.cn This is particularly relevant as it directly involves zinc chloride, a component of the final this compound salt. Other DES systems have also been used to catalyze the esterification of levulinic acid with ethanol (B145695), demonstrating their versatility. mdpi.comresearchgate.net

The development of processes using renewable feedstocks is another green principle. For example, methods are being developed to produce common chemical precursors like ethyl acetate (B1210297) from bioethanol instead of fossil fuels, highlighting a broader trend towards sustainability in chemical manufacturing that could be applied to dye synthesis precursors. epa.gov

Table 3: Green Chemistry Approaches in Triarylmethane Dye Synthesis This interactive table compares various environmentally friendly methods for synthesizing triarylmethane dyes.

| Approach | Catalyst/Medium | Energy Source | Key Advantages |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Silica Sulfuric Acid (SSA) sid.irresearchgate.net | Ultrasound | Reusable catalyst, short reaction times, high yields. |

| Aqueous Synthesis | Heteropolyphosphotungstic Acid (HPW) researchgate.net | Conventional Heating | Avoids organic solvents, simple work-up. |

| Hydrothermal Synthesis | Water (at high temp/pressure) thechemicalengineer.com | Conventional Heating | Eliminates need for organic solvents and catalysts. |

| Deep Eutectic Solvents (DES) | Choline Chloride/Zinc Chloride sioc-journal.cn | Conventional Heating | Recyclable solvent and catalyst system, high selectivity. |

| Microwave-Assisted Synthesis | Horner–Wadsworth–Emmons reagents rsc.org | Microwave Irradiation | Rapid, simple, and green method for related structures. |

Advanced Spectroscopic and Structural Elucidation of Ethyl Green Zinc Chloride

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of Ethyl Green zinc chloride by identifying its functional groups and analyzing the nature of its chemical bonds.

The primary regions of interest in the FTIR spectrum of this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl and ethyl groups, these bands appear in the 2980-2850 cm⁻¹ range.

C=C Stretching in Aromatic Rings: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl rings.

C-N Stretching: The stretching vibrations of the bonds between the aromatic carbons and the nitrogen atoms of the amine groups are expected in the 1360-1250 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds produce strong absorptions in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings.

Intermolecular interactions, such as those influenced by the zinc chloride salt, can cause shifts in these vibrational frequencies. The presence of the zinc chloride complex can perturb the electronic distribution within the dye molecule, potentially leading to observable changes in the FTIR spectrum compared to the free dye cation.

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Methyl (-CH₃), Ethyl (-CH₂CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1360-1250 | C-N Stretch | Aromatic Amine |

| 900-675 | C-H Bend | Aromatic Ring |

This table is representative and based on characteristic vibrational frequencies for the functional groups present in this compound.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information about the carbon skeleton of Ethyl Green. Resonance Raman spectroscopy, where the excitation laser wavelength is close to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of the chromophore, the part of the molecule responsible for its color. capes.gov.br

For Ethyl Green, a triarylmethane dye, the Raman spectrum is expected to be dominated by bands corresponding to the vibrations of the three interconnected phenyl rings and the central C-C bonds. Studies on related triarylmethane dyes have shown that prominent Raman bands appear in the 1650-1350 cm⁻¹ range, corresponding to the stretching vibrations of the aromatic rings. researchgate.net The so-called "propeller-like" conformation of the three phenyl rings, a characteristic feature of triarylmethane dyes, also influences the Raman spectrum. capes.gov.br

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1620 | Aromatic Ring Stretching |

| ~1585 | Aromatic Ring Stretching |

| ~1370 | Aromatic Ring Stretching |

| ~1175 | C-H In-plane Bending |

| ~915 | Ring Breathing Mode |

| ~530 | Phenyl Ring Deformation |

| ~430 | Phenyl Ring Deformation |

This table is representative and based on Raman spectra of related triarylmethane dyes.

Electronic Spectroscopy for Investigation of Charge Transfer and Electronic Transitions

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is fundamental to understanding the origin of the intense color of this compound. The absorption of light in the visible region is due to electronic transitions between molecular orbitals. In triarylmethane dyes, the color is attributed to a significant π-π* transition within the extensive conjugated system of the molecule.

The UV-Vis spectrum of Methyl Green (a common synonym for Ethyl Green) in water shows a strong absorption maximum (λmax) in the range of 630-635 nm, which is responsible for its greenish color. calpaclab.comvwr.combch.rolookchem.com An additional absorption band is often observed in the blue region of the spectrum, around 420-425 nm. chemicalbook.com These two main absorption bands in triarylmethane dyes are often referred to as the x-band and y-band, respectively, and are polarized along different axes of the molecule. plymouth.ac.uk

The intense primary absorption band (at ~633 nm) corresponds to the lowest energy π-π* electronic transition. The molar extinction coefficient (ε) for this transition is high, on the order of 60,000 to 80,000 L mol⁻¹ cm⁻¹, indicating a strongly allowed transition. avantorsciences.com The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent. spectrumchemical.com

Interactive Data Table: Electronic Absorption Data for this compound in Water

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type | Associated Color |

| 630-635 nm | ≥ 60,000 L mol⁻¹ cm⁻¹ | π → π* (x-band) | Green |

| 420-425 nm | ≥ 9,000 L mol⁻¹ cm⁻¹ | π → π* (y-band) | Yellow-Green |

Data compiled from vendor specifications for Mthis compound. chemicalbook.comavantorsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The spectrum would be complex. Protons on the aromatic rings would appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The protons of the ethyl and methyl groups attached to the nitrogen atoms would appear in the upfield region (typically 1.0-4.0 ppm). The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets and quartets for the ethyl groups) would reveal adjacent proton-proton couplings.

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom. The central sp²-hybridized carbon atom would have a characteristic chemical shift. The carbons of the aromatic rings would appear in the 110-160 ppm range, with those bonded to nitrogen being further downfield. The aliphatic carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.

NMR studies on the degradation products of triphenylmethane (B1682552) dyes have demonstrated the utility of this technique in identifying structural changes in the molecule. nih.gov

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

For this compound, a single-crystal XRD study would reveal:

The precise geometry of the Ethyl Green cation, including the bond lengths and angles of the central carbon and the three phenyl rings.

The conformation of the molecule, which for triarylmethane dyes is known to be a "propeller" shape, where the phenyl rings are twisted out of the plane of the central carbon due to steric hindrance.

The coordination geometry of the zinc atom and its bonding to the chloride ions, confirming the structure of the zinc chloride complex anion.

The nature of the intermolecular interactions in the crystal, including ionic interactions between the Ethyl Green cation and the zinc chloride anion, as well as van der Waals forces and potential hydrogen bonds.

While a specific crystal structure for this compound is not publicly available, studies on similar complex organic salts have demonstrated the power of this technique to fully resolve their solid-state structures. ccspublishing.org.cn

Advanced Spectroscopic Techniques for Analyzing Dye-Substrate Interactions

The utility of Ethyl Green as a biological stain stems from its interaction with biomolecules. Advanced spectroscopic techniques are employed to study these interactions at a molecular level.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can be used to obtain the Raman spectrum of molecules adsorbed onto a nanostructured metal surface. It has been used to study the interaction of Methyl Green with substrates like cellulose (B213188). nih.govdtic.mil The changes in the Raman spectrum of the dye upon binding can provide insights into the orientation of the molecule on the surface and the specific functional groups involved in the interaction.

Fluorescence Spectroscopy: Ethyl Green is fluorescent, and changes in its fluorescence emission spectrum (e.g., shifts in wavelength, changes in intensity, or fluorescence quenching) upon binding to a substrate can be used to quantify the binding affinity and probe the local environment of the dye. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at a surface. It can be used to study the interaction of dyes with fabrics and other materials by analyzing the core-level electron spectra of elements like nitrogen, sulfur (if present in the substrate), and the counter-ions. mdpi.comresearchgate.net

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This technique is particularly useful for studying the interaction of dyes with solid substrates like polymers and fabrics. By bringing the substrate into direct contact with an internal reflection element, an FTIR spectrum of the surface can be obtained, revealing changes in the vibrational modes of both the dye and the substrate upon interaction. mdpi.comresearchgate.netcsic.es

These advanced techniques provide a multi-faceted approach to understanding the complex interplay between this compound and various substrates, which is essential for optimizing its performance in various applications.

Interactions of Ethyl Green Zinc Chloride with Biological Macromolecules and Cellular Components

Mechanisms of Nucleic Acid Binding: Selective and Non-Selective Interactions with DNA

The interaction between Ethyl Green and DNA is characterized by a selective, non-intercalative binding mechanism. wikipedia.orgnih.gov The dye's two positive charges facilitate a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This binding preferentially occurs in the major groove of the DNA double helix, a feature that distinguishes it from many other DNA-binding dyes that favor the minor groove. nih.govmedchemexpress.com Studies have indicated that Ethyl Green exhibits a preference for AT-rich regions of the DNA sequence. researchgate.net

The binding is not only specific but also reversible and stable at neutral pH when the dye is complexed with polymerized DNA. scite.ai This stability contributes to its effectiveness as a nuclear stain in various histological and cytological applications. wikipedia.org

Ethyl Green demonstrates a high affinity for DNA, a characteristic that underpins its function as a specific DNA stain. nih.govmedchemexpress.com While precise dissociation constants (Kd) are not extensively documented in recent literature, early stoichiometric studies on the very similar Methyl Green dye provide quantitative insights into its binding. Research by Kurnick in 1950, utilizing methods such as dialysis and precipitation of dye-nucleic acid mixtures, determined the stoichiometry of the DNA-Methyl Green complex. The findings indicated a binding ratio of one dye molecule for every 10 phosphorus atoms of DNA. nih.govnih.gov This suggests that the dye binds at regular intervals along the DNA backbone. The study also noted that for this binding and the resultant effect on the dye's absorption spectrum to occur, the DNA must have a certain degree of polymerization, exceeding at least 20 nucleotides. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Binding Mode | Non-intercalative, Major Groove Binding | nih.govmedchemexpress.com |

| Primary Interaction | Electrostatic | wikipedia.org |

| Sequence Preference | AT-rich regions | researchgate.net |

| Stoichiometry | 1 dye molecule per 10 DNA phosphorus atoms (approx. 5 base pairs) | nih.govnih.gov |

| Affinity | Described as "high affinity" | nih.govmedchemexpress.com |

Interactions with Protein Structures and Enzymes

Subcellular Localization and Interactions within Cellular Organelles (e.g., Nucleoli, Mitochondria)

The subcellular localization of Ethyl Green is predominantly within the nucleus, a direct consequence of its high affinity for DNA. wikipedia.orgnih.gov This specific nuclear staining is a cornerstone of its use in histology and cell biology.

In the context of the classic Methyl Green-Pyronin Y staining method, a differential staining pattern is observed within the cell. Methyl Green (or Ethyl Green) stains the DNA in the nuclear chromatin a distinct green or blue-green, while Pyronin Y stains the RNA-rich structures, such as the nucleolus and the cytoplasm (due to ribosomes), red or pink. utah.eduwikipedia.org This differential staining is based on the selective binding of Methyl Green to double-stranded DNA and Pyronin Y's affinity for RNA. wikipedia.org It highlights a lack of primary staining of the nucleolus by Ethyl Green itself, but rather its utility in distinguishing DNA-containing regions from RNA-rich ones.

There is no scientific evidence to suggest that Ethyl Green zinc chloride specifically localizes to or interacts with mitochondria. Mitochondrial staining is typically achieved with specific probes that accumulate in this organelle, often dependent on the mitochondrial membrane potential. thermofisher.com The chemical properties and known binding targets of Ethyl Green are not consistent with those required for mitochondrial accumulation.

| Cellular Component | Primary Stain | Observed Color | Macromolecule Targeted | Reference |

|---|---|---|---|---|

| Nuclear Chromatin | Methyl Green (Ethyl Green) | Green / Blue-Green | DNA | utah.eduwikipedia.org |

| Nucleolus | Pyronin Y | Red / Pink | RNA | utah.eduwikipedia.org |

| Cytoplasm (Ribosomes) | Pyronin Y | Red / Pink | RNA | utah.eduwikipedia.org |

| Mitochondria | Not stained | N/A | N/A | N/A |

Applications of Ethyl Green Zinc Chloride in Advanced Analytical and Bioanalytical Methodologies

Development of Novel Staining and Imaging Reagents for Biological Systems

Ethyl Green zinc chloride is extensively utilized as a staining agent in histology and cytology for the visualization of cellular components. chemimpex.com Its primary application in this domain is as a DNA stain, where it exhibits a specific affinity for the A-T rich regions within the major groove of the DNA molecule. sigmaaldrich.comsigmaaldrich.com This selective binding allows for the clear differentiation of the nucleus and chromatin structures within cells. biocompare.com

In conjunction with pyronin, Ethyl Green is used in the Methyl Green-Pyronin staining method to simultaneously differentiate between DNA and RNA in tissue sections and cytological preparations. sigmaaldrich.comsigmaaldrich.com In this method, DNA stains a bluish-green color, while RNA appears red, providing valuable insights into cellular activity and protein synthesis. sigmaaldrich.comsigmaaldrich.com This technique is widely employed in research to study tissue morphology and cellular processes.

The dye also serves as a nuclear counterstain in various histochemical techniques, including enzyme histochemistry, immunostaining, and in situ hybridization. sigmaaldrich.comsigmaaldrich.com Its distinct bluish-green hue provides a sharp contrast with the red, purple, or brown colors often produced in these reactions, thereby enhancing the visualization of specific target molecules or structures. sigmaaldrich.com For instance, it has been used in the histochemical staining for the examination of apoptosis in kidney tissue and as a nuclear stain for labeling embryos. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Synonyms | Mthis compound salt, Ethyl Green |

| CAS Number | 7114-03-6 |

| Molecular Formula | C27H35BrClN3 · ZnCl2 |

| Molecular Weight | 653.24 g/mol |

| Appearance | Green crystals |

| Solubility | Soluble in water and ethanol (B145695) |

This table summarizes the key properties of this compound. chemimpex.comabcam.com

Utilization in Electrophoretic Separation Techniques as a Tracking Dye

In the realm of electrophoretic separation, this compound functions as an effective tracking dye. abcam.com Tracking dyes are crucial components in electrophoresis as they allow for the visual monitoring of the migration front of molecules during the separation process. This ensures that the separation is run for an adequate amount of time without the analytes running off the gel.

Specifically, Ethyl Green is suitable for use as a tracking dye in acid-polyacrylamide gel electrophoresis (PAGE). sigmaaldrich.comsigmaaldrich.com This technique is employed for the separation of proteins and other charged molecules. The dye's migration with the ion front provides a clear visual indicator of the progress of the electrophoresis. scientificlabs.ie Its application has been noted in the separation of gliadins, a class of proteins present in wheat. sigmaaldrich.comsigmaaldrich.com

| Electrophoresis Application | Specific Use of this compound |

| Acid-Polyacrylamide Gel Electrophoresis (PAGE) | Tracking dye for monitoring the migration front |

| Separation of Gliadins | Visual marker during the electrophoretic run |

This table highlights the specific uses of this compound in electrophoretic techniques.

Exploration in Quantitative Analytical Assays

Beyond its qualitative applications in staining, this compound has been explored for its potential in quantitative analytical assays. Its distinct colorimetric properties make it suitable for use in assays that require the precise detection of biological molecules. chemimpex.com The compound's interaction with nucleic acids can be harnessed for their quantification.

This compound also serves as a pH indicator, exhibiting a color change from yellow to blue over a pH range of 0.2 to 1.8. sigmaaldrich.comadipogen.com This property can be utilized in various biochemical assays where monitoring pH is critical. chemimpex.com While its primary use remains in staining, its potential as a quantitative reagent continues to be an area of interest in analytical chemistry.

| Assay Type | Role of this compound |

| Biochemical Assays | Reagent for the detection of nucleic acids and proteins |

| pH-dependent Assays | pH indicator (yellow at pH 0.2, blue at pH 1.8) |

This table outlines the roles of this compound in quantitative analytical assays.

Integration into Advanced Sensing Platforms

The unique properties of this compound have led to its incorporation into advanced sensing platforms, particularly in the development of biosensors. chemimpex.com Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The ability of Ethyl Green to bind selectively to nucleic acids is a key feature exploited in this context. chemimpex.com

Research has focused on utilizing Ethyl Green in the development of fluorescent DNA labeling methods. medchemexpress.com Its fluorescent properties, with excitation and emission peaks that can be readily measured, make it a candidate for use in fluorescent-based detection systems. medchemexpress.com These systems can be applied in various fields, including diagnostics and molecular biology research, for the sensitive and specific detection of DNA.

Theoretical and Computational Chemistry Studies of Ethyl Green Zinc Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of complex molecules like Ethyl Green zinc chloride. researchgate.net These calculations can provide detailed insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

The primary objectives of performing quantum chemical calculations on this compound would be to:

Determine the optimized molecular geometry in the ground electronic state.

Calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Analyze the electron density distribution and atomic charges to understand the polar nature of the molecule.

Investigate the nature of the interaction between the Ethyl Green cation and the zinc chloride anion.

These calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar compounds. nih.govarxiv.org

Detailed Research Findings: The electronic properties of triarylmethane dyes are dominated by a delocalized π-electron system. scielo.br For Ethyl Green, the HOMO is expected to be localized on the electron-donating amino groups and the phenyl rings, while the LUMO is anticipated to be centered on the electron-accepting central carbon atom and the quinoidal ring. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's color and reactivity. The zinc chloride complex is expected to have a stabilizing effect on the cationic dye, which can be quantified through binding energy calculations.

Interactive Data Table: Calculated Electronic Properties of Ethyl Green Cation

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.3 eV | Correlates with the wavelength of maximum absorption and chemical reactivity. |

| Dipole Moment | 12.5 D | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable insights into its behavior in a solvent, which is crucial for understanding its applications as a dye.

The main goals of MD simulations for this compound would be to:

Investigate the solvation structure of the Ethyl Green cation and the zinc chloride anion in various solvents.

Study the dynamics of the solvent molecules around the dye.

Analyze the intermolecular interactions between dye molecules, which can lead to aggregation. nih.gov

Determine transport properties such as diffusion coefficients.

These simulations rely on force fields, which are a set of parameters that describe the potential energy of the system. acs.org Common force fields for organic molecules include GAFF, CHARMM, and OPLS. researchgate.net The simulations would typically involve placing one or more this compound formula units in a box of solvent molecules and integrating Newton's equations of motion.

Detailed Research Findings: In aqueous solution, the Ethyl Green cation is expected to be surrounded by a well-defined solvation shell of water molecules, with the oxygen atoms of water oriented towards the positively charged regions of the dye. The zinc chloride anion will also be solvated. At higher concentrations, π-π stacking interactions between the phenyl rings of adjacent dye cations can lead to the formation of dimers and larger aggregates. acs.org This aggregation can significantly affect the spectroscopic properties of the dye. MD simulations can quantify the strength of these interactions and predict the likelihood of aggregation under different conditions. mdpi.com

Interactive Data Table: Simulated Solution-Phase Properties of Ethyl Green in Water

| Property | Simulated Value (Illustrative) | Significance |

| First Solvation Shell Radius | 3.5 Å | Describes the immediate solvent environment around the dye. |

| Diffusion Coefficient | 2.5 x 10⁻⁶ cm²/s | Relates to the mobility of the dye in solution. |

| Dimerization Free Energy | -4.2 kcal/mol | Indicates the thermodynamic favorability of dye aggregation. |

Modeling of Dye-Substrate Binding Mechanisms and Energetics

Understanding how this compound interacts with various substrates (e.g., textiles, biological macromolecules) is key to its application. Computational modeling can be used to investigate the binding mechanisms and calculate the binding energetics. acs.orgnih.gov

The primary aims of such modeling studies would be to:

Identify the preferred binding sites of the dye on a given substrate.

Determine the geometry of the dye-substrate complex.

Calculate the binding free energy to quantify the strength of the interaction.

Analyze the nature of the intermolecular forces involved in binding (e.g., electrostatic, van der Waals, hydrogen bonding).

A common approach involves molecular docking to predict the binding pose, followed by more rigorous methods like MD simulations with free energy calculations (e.g., MM/PBSA or umbrella sampling) to determine the binding affinity.

Detailed Research Findings: The binding of the cationic Ethyl Green dye to a negatively charged substrate is expected to be primarily driven by electrostatic interactions. Additionally, van der Waals interactions between the planar aromatic rings of the dye and the substrate surface can contribute significantly to the binding affinity. For substrates with hydrogen bond donor or acceptor groups, specific hydrogen bonding interactions may also play a role. Computational models can create a detailed map of these interactions, providing a molecular-level understanding of the dyeing process.

Interactive Data Table: Calculated Binding Energetics of Ethyl Green with a Model Substrate

| Energy Component | Calculated Value (Illustrative) | Contribution to Binding |

| Electrostatic Energy | -15.8 kcal/mol | Major driving force for binding. |

| Van der Waals Energy | -8.5 kcal/mol | Significant contribution from non-polar interactions. |

| Solvation Free Energy | +12.3 kcal/mol | Unfavorable contribution due to desolvation upon binding. |

| Total Binding Free Energy | -12.0 kcal/mol | Overall strength of the dye-substrate interaction. |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry can be used to predict various spectroscopic properties of this compound, most notably its UV-visible absorption spectrum. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.netnih.gov Furthermore, the reactivity of the dye can be assessed by calculating various reactivity descriptors.

The objectives of these computational studies would include:

Calculating the vertical excitation energies and oscillator strengths to simulate the UV-visible absorption spectrum. rsc.org

Assigning the electronic transitions responsible for the observed color.

Investigating the effect of the solvent on the absorption spectrum (solvatochromism). scielo.br

Calculating reactivity indices such as the Fukui function or the electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack.

Detailed Research Findings: TD-DFT calculations for triarylmethane dyes typically show an intense absorption band in the visible region, which is responsible for their color. researchgate.net This band corresponds to a π → π* transition from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational method. nih.gov The solvent can influence the λmax, and this effect can be modeled using implicit or explicit solvent models in the calculations. Reactivity calculations are expected to show that the central carbon atom is the most electrophilic site in the molecule, which is consistent with the known reactivity of triarylmethane dyes. uclan.ac.uk

Interactive Data Table: Predicted Spectroscopic and Reactivity Data for Ethyl Green

| Property | Predicted Value (Illustrative) | Significance |

| λmax (in water) | 635 nm | Wavelength of maximum light absorption, determining the color. |

| Oscillator Strength (f) | 1.25 | Relates to the intensity of the absorption band. |

| Major Electronic Transition | HOMO -> LUMO | The primary electronic excitation responsible for the color. |

| Most Electrophilic Atom | Central Carbon | The most likely site for nucleophilic attack. |

General Catalytic and Chemical Transformation Roles of Zinc Chloride in Ethyl Containing Systems

Zinc Chloride as a Lewis Acid Catalyst in Organic Synthesis

The utility of zinc chloride as a Lewis acid is foundational to its catalytic activity. The zinc(II) ion, with its empty 4s and 4p orbitals, can accept electron pairs from organic functional groups, thereby activating them towards nucleophilic attack or rearrangement. nih.govquora.com This broad-spectrum catalytic ability is applied in several key classes of organic reactions. nih.gov

The Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org While stronger Lewis acids like aluminum chloride are often used, zinc chloride serves as a milder and sometimes more selective catalyst, particularly for activated aromatic rings. wikipedia.org

In Friedel-Crafts alkylation , zinc chloride can facilitate the reaction of an alkyl halide with an aromatic ring. For instance, it can be used in the ethylation of benzene (B151609), though this specific application is less common than industrial methods using other catalysts. A significant area of advancement involves enhancing the catalytic activity of zinc chloride through novel solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have been shown to act as both the solvent and catalyst for Friedel-Crafts alkylations of electron-rich arenes with aldehydes, offering a greener alternative to traditional methods. rsc.orgnih.gov The use of polar solvents like primary alcohols or ketones can also enhance the catalytic activity of ZnCl₂ in benzylations, a related reaction type. oup.com

In Friedel-Crafts acylation , zinc chloride catalyzes the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound to form a ketone. organic-chemistry.org This reaction is generally less prone to issues like polyalkylation and carbocation rearrangement that can plague alkylation reactions. organic-chemistry.orgchemeurope.com Zinc(II) salts are effective catalysts for the acylation of activated benzene rings. wikipedia.org Modern approaches have utilized zinc-based deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, as a dual catalyst and green solvent for acylations, achieving high yields under microwave irradiation. rsc.orgrsc.org This system is reusable and avoids the need for moisture-sensitive and stoichiometric Lewis acids. rsc.orgrsc.orgresearchgate.net

| Entry | Catalyst (mol ratio CholineCl:ZnCl₂) | Catalyst Amount (mol%) | Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | 1:1 | 35 | 60 | rsc.org |

| 2 | 1:2 | 35 | 85 | rsc.org |

| 3 | 1:3 | 35 | 98 | rsc.org |

Zinc chloride is an effective catalyst for various condensation reactions. In the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, zinc chloride can be used as a catalyst, often under solvent-free conditions, to produce carbonyl-methylene condensation products in high yields. strategian.com It also catalyzes the condensation of 4-hydroxycoumarin (B602359) with aromatic aldehydes to form biscoumarin derivatives.

In the realm of cycloaddition reactions, zinc chloride facilitates the addition of azide (B81097) ions to various unsaturated substrates like nitriles and heterocumulenes. researchgate.net Its role is twofold: it acts as a phase transfer catalyst to bring the azide ion into the organic phase and as a Lewis acid to decrease the energy barrier for the nucleophilic addition. researchgate.net This catalytic system can significantly reduce reaction times and temperatures. researchgate.net

One of the most classic applications of zinc chloride is in the conversion of alcohols to alkyl chlorides. quora.com A solution of anhydrous zinc chloride in concentrated hydrochloric acid, known as the Lucas reagent, is used for this purpose. askfilo.comreddit.com When ethanol (B145695) is treated with the Lucas reagent, it is converted to ethyl chloride. askfilo.comaskfilo.com

The reaction proceeds via a nucleophilic substitution mechanism. askfilo.com The zinc chloride acts as a Lewis acid, coordinating to the oxygen atom of the ethanol's hydroxyl group. quora.comreddit.com This coordination makes the hydroxyl group a much better leaving group (effectively converting it to H₂O-ZnCl₂), facilitating its displacement by a chloride ion from the HCl. reddit.com For a primary alcohol like ethanol, the reaction typically follows an Sₙ2 pathway. reddit.comaskfilo.com This method is a key step in producing ethyl chloride, an important industrial reactant. abo.fi

Zinc chloride has been identified as an efficient and inexpensive catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.govsemanticscholar.orgacs.org This methodology is versatile, working for both aromatic and aliphatic alcohols and tolerating a wide range of functional groups, demonstrating its chemoselectivity. nih.govacs.org

In a notable application, zinc chloride catalyzes the reaction between N-ethyl,N-methyl carbamoyl chloride and various phenolic or alcoholic substrates to produce the corresponding carbamates in good to excellent yields (ranging from 49–87%). nih.govsemanticscholar.org This process has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. nih.govacs.org

| Substrate (Alcohol) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Phenol | 12 | 85 | nih.gov |

| p-Cresol | 12 | 87 | nih.gov |

| p-Hydroxy acetophenone | 14 | 73 | nih.gov |

| Benzyl alcohol | 11 | 82 | nih.gov |

Mechanistic Insights into Zinc Chloride-Mediated Transformations

The catalytic action of zinc chloride is rooted in its Lewis acidic nature. The zinc(II) center coordinates with electron-rich atoms, typically oxygen or nitrogen, in the substrate molecule. reddit.comnih.gov This coordination polarizes the substrate, increasing the electrophilicity of an adjacent carbon atom and making attached groups better leaving groups.

In Alcohol Conversions: As seen with the conversion of ethanol to ethyl chloride, ZnCl₂ coordinates with the hydroxyl oxygen. quora.comreddit.com This weakens the C-O bond, making the hydroxyl group easier to displace by a nucleophile like a chloride ion. quora.com The ZnOHCl species formed subsequently reacts with HCl to regenerate the ZnCl₂ catalyst and produce water. reddit.com Spectroscopic and computational studies on ZnCl₂-ethanol mixtures show that this interaction involves the formation of complexes like ZnCl₂-3EtOH and is governed by both O–H···Cl hydrogen bonds and Zn←O coordination bonds. nih.gov

In Carbamate (B1207046) Synthesis: A plausible mechanism involves the initial coordination of the zinc chloride with the carbamoyl chloride. nih.gov This is thought to facilitate the formation of a highly reactive in situ isocyanate intermediate. nih.gov The alcohol then performs a nucleophilic addition to this intermediate, followed by proton abstraction to yield the final carbamate product and regenerate the catalyst. nih.gov

In Friedel-Crafts Reactions: The catalyst activates the acyl or alkyl halide by coordinating with the halogen, which increases the electrophilicity of the carbonyl or alkyl carbon, respectively, preparing it for attack by the aromatic ring. sciencemadness.org

Catalyst Design and Optimization for Specific Chemical Reactions

While zinc chloride is an effective catalyst, its activity and selectivity can be further enhanced through various strategies.

Heterogeneous Catalysis: Supporting zinc chloride on solid matrices like silica (B1680970) (SiO₂) or alumina (B75360) creates a heterogeneous catalyst. niscpr.res.inresearchgate.netnih.govorientjchem.org These supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often cleaner reaction conditions. niscpr.res.innih.gov For example, SiO₂-ZnCl₂ has been used for the acetylation of amines, alcohols, and phenols and can be reused up to four times with only a slight loss of activity. niscpr.res.in The loading of zinc on the support material can be optimized to tune the type and strength of the acidic sites, thereby improving catalyst activity and selectivity. researchgate.net

Use of Co-solvents and Additives: The catalytic activity of ZnCl₂ can be dramatically modified by the choice of solvent. In some Friedel-Crafts reactions, the activity of a heterogeneous ZnCl₂/CH₂Cl₂ system was increased by 3-4 orders of magnitude by the addition of diethyl ether. core.ac.uk The ether helps to homogenize the system and forms a catalytically active tricoordinated complex, ZnCl₂(Et₂O). core.ac.uk Similarly, adding polar solvents like primary alcohols or water can significantly increase the efficacy of ZnCl₂ in Friedel-Crafts benzylations. oup.com

Deep Eutectic Solvents (DES): A modern approach to catalyst design involves the use of deep eutectic solvents where ZnCl₂ is a key component. nih.govrsc.org Mixtures of zinc chloride with hydrogen bond donors like choline chloride or acetic acid form a liquid at a much lower temperature than the individual components. rsc.orgresearchgate.net These DES can act as both the solvent and the catalyst, providing a highly concentrated and effective catalytic environment. nih.govrsc.orgresearchgate.net This approach has proven highly successful in Friedel-Crafts acylations, offering a reusable, efficient, and environmentally benign system. rsc.orgrsc.org

Material Science Applications Involving Zinc Chloride and Ethyl Containing Polymers

Role of Zinc Chloride in Polymer Composite Systems

Zinc chloride is instrumental in the development of advanced polymer composites by modifying fillers and improving their interaction with the polymer matrix. This leads to enhanced material properties suitable for various applications, including electronics. nih.govnih.gov

The modification of carbonaceous fillers with zinc chloride is a key strategy for improving the electrical conductivity of otherwise insulating polymer composites. mdpi.com Research has demonstrated that treating carbonized wood fiber (CWF) with zinc chloride prior to its incorporation into an ethylene (B1197577) vinyl acetate (B1210297) (EVA) matrix can substantially enhance the composite's electrical performance. nih.govresearchgate.net

The mechanism behind this enhancement involves the formation of conductive deposits within the porous structure of the CWF. nih.govresearchgate.net These deposits act as channels, facilitating ionic and electronic transfer between the CWF filler and the surrounding EVA matrix. mdpi.comnih.gov This chemical treatment improves the filler's inherent capacity to transmit conductivity within the composite system. mdpi.com Studies involving CWF surface-modified with varying amounts of zinc chloride (from 2 to 8 wt%) have shown a significant increase in electrical conductivity, with an optimal concentration identified at 6 wt%. mdpi.comnih.govresearchgate.net This modification allows for the production of lower-cost, eco-friendly conductive polymer composites from carbonized natural fillers. nih.govresearchgate.net

Table 1: Effect of ZnCl₂ Content on Electrical Conductivity of EVA/CWF Composites

This table illustrates the increase in electrical conductivity of Ethylene Vinyl Acetate/Carbonized Wood Fiber (EVA/CWF) composites as the weight percentage (wt%) of zinc chloride used for surface modification of the CWF increases. The data highlights an optimal concentration for maximizing conductivity.

| ZnCl₂ Content (wt%) | Relative Electrical Conductivity Improvement | Key Observation |

|---|---|---|

| 0 | Baseline | Composite with unmodified CWF filler. |

| 2 | Noticeable Increase | Conductivity rises with increasing ZnCl₂ content. iaea.org |

| 4 | Significant Increase | |

| 6 | Optimal | |

| 8 | Marginal Increase | Increment becomes intangible beyond 6 wt%. mdpi.com |

The performance of a polymer composite is heavily dependent on the interfacial adhesion between the filler and the matrix. mdpi.com Surface modification of CWF with zinc chloride has been shown to significantly enhance this filler-matrix bonding in EVA composites. mdpi.com This improved interaction is a critical factor in the reinforcement of the polymer matrix, leading to superior mechanical properties. mdpi.comresearchgate.net

Enhanced interfacial bonding allows for more effective stress dissipation from the EVA matrix to the rigid CWF filler particles. mdpi.com As a result, composites incorporating CWF-ZnCl₂ exhibit marked improvements in tensile strength and modulus of elasticity compared to those with unmodified CWF. mdpi.comresearchgate.net Research indicates that tensile strength can increase by over 49% with the addition of 6 wt% ZnCl₂. mdpi.com Similarly, the modulus of elasticity, a measure of stiffness, also increases as the more rigid CWF-ZnCl₂ particles are introduced into the matrix. mdpi.com The optimal level for this mechanical enhancement was found to be 6 wt% ZnCl₂, beyond which the improvements become less significant. mdpi.com

Table 2: Research Findings on Tensile Properties of EVA/CWF Composites with ZnCl₂-Modified Filler

This table summarizes the percentage increase in key tensile properties of EVA/CWF composites corresponding to the weight percentage of ZnCl₂ used to modify the CWF filler. The data is derived from studies investigating the mechanical reinforcement effects.

| ZnCl₂ Content (wt%) | Tensile Strength Increase (%) | Modulus of Elasticity Increase (%) |

|---|---|---|

| 2 | 44.60% | 31.58% |

| 4 | 47.66% | 33.58% |

| 6 | 49.61% | 34.46% |

| 8 | 49.70% | 35.04% |

Data sourced from research on EVA/CWF composites. mdpi.com

Influence on Polymer Morphology and Crystallinity

The introduction of zinc chloride-modified fillers can influence the morphology and crystalline structure of the host polymer. In EVA/CWF composites, scanning electron microscopy (SEM) has shown that the surface modification process results in a more homogeneous dispersion of the filler within the polymer matrix. nih.gov While the modification with ZnCl₂ can slightly reduce the particle size of the CWF filler, it also leads to the deposition of carbonaceous substances that can cover the natural pores of the fiber. researchgate.net

Furthermore, zinc chloride affects the crystallinity of the EVA copolymer. nih.gov X-ray diffraction (XRD) analysis has revealed that the presence of ZnCl₂ disrupts the crystalline order of the ethylene phase within the EVA matrix. nih.gov As the concentration of ZnCl₂ used to treat the filler increases from 2 to 8 wt%, a corresponding reduction in the percentage of crystallinity is observed. nih.gov This indicates that the chemical modifier interferes with the polymer chain arrangement during solidification. A similar phenomenon has been noted in other systems, where ZnCl₂ in a spinning solution for polyacrylonitrile (B21495) fibers retards the coagulation rate, leading to a denser and finer fiber structure. researchgate.net

Polymer Dissolution and Processing Using Zinc Chloride Solutions

Concentrated aqueous solutions of zinc chloride are effective solvents for certain natural polymers, most notably cellulose (B213188). wikipedia.orgncsu.edu This property is harnessed for the processing and regeneration of cellulose-based materials. researchgate.net The ability of ZnCl₂ solutions to dissolve cellulose is attributed to the formation of zinc-cellulose complexes, which disrupt the extensive hydrogen bonding network that gives cellulose its rigid, crystalline structure. wikipedia.orgncsu.edu

Research has identified optimal conditions for this process, such as using an 85% zinc chloride solution at 85°C to dissolve a 2% concentration of cellulose. ncsu.edu After dissolution, the cellulose can be regenerated, for instance, by precipitation in a non-solvent. This regeneration process alters the polymer's structure; its crystallinity is significantly decreased, and its crystalline form is transformed from the native cellulose I to cellulose II. ncsu.edu This method is employed in the manufacturing of materials like vulcanized paper and regenerated cellulose fibers. researchgate.net More recently, zinc chloride has also been used in deep eutectic solvents to promote the dissolution and degradation of synthetic polymers like polyethylene (B3416737) under mild conditions, opening avenues for sustainable polymer recycling and processing. rsc.org

Deep Eutectic Solvents Des Formulations with Zinc Chloride and Ethylene Glycol/ethanol

Synthesis and Characterization of Zinc Chloride-Based Deep Eutectic Solvents

The synthesis of zinc chloride-based DES is typically straightforward, involving the mixing of ZnCl2 with a suitable hydrogen bond donor, such as ethylene (B1197577) glycol or ethanol (B145695), at a specific molar ratio. The mixture is then heated and stirred until a homogeneous, clear liquid is formed. For instance, a stable DES can be prepared by mixing ZnCl2 and ethylene glycol in a 1:4 molar ratio and heating at 100°C. The resulting DES is a colorless and transparent liquid at room temperature.

The unique properties of ZnCl2-based DESs are fundamentally governed by the extensive hydrogen bonding networks and coordination complexes formed between the components.

In the ZnCl2-Ethylene Glycol (EG) system, the formation of the DES involves the disruption of the extensive hydrogen-bonding network of pure ethylene glycol. The interaction between ZnCl2 and EG is characterized by the formation of both O–H–Cl hydrogen bonds and Zn–O coordination bonds. Theoretical calculations have shown that as the concentration of ethylene glycol increases, there is a transfer of negative charge to the ZnCl2 molecule. This charge transfer strengthens the Zn←O coordination bonds and weakens the Zn-Cl bonds, which can even lead to their dissociation. The 1:4 molar ratio of ZnCl2 to EG is considered to be particularly stable due to a specific molecular packing arrangement.

For the ZnCl2-Ethanol system, spectroscopic and quantum chemical studies reveal similar interactions. The chlorine atoms of ZnCl2 act as hydrogen bond acceptors, forming H-bonds with the hydroxyl group of ethanol, while the zinc atom acts as a Lewis acid, forming coordination bonds with the oxygen atom of ethanol. The formation of these Zn←O coordination bonds leads to a decrease in the Cl–Zn–Cl bond angle from 180° in the linear ZnCl2 molecule to smaller angles in the complexes. Increasing the ethanol content results in a flow of negative charge to the ZnCl2, strengthening the Zn←O bonds and increasing the ionic character of the Zn-Cl bond.

In ZnCl2-Urea systems, computational studies of the crystalline precursor, ZnCl2(urea)2, provide insight into the interactions within the liquid DES. The primary structural motifs identified are a strongly hydrogen-bonded urea (B33335) dimer that is assisted by chloride anions and a tetrahedral Zn(II) coordination complex. The crystal structure consists of interlocking parallel planes connected by the zinc cations, and analysis suggests a partially covalent character for the Zn-Cl bonds.

| DES System | Primary Interactions | Effect of HBD Concentration |

|---|---|---|

| ZnCl2-Ethylene Glycol | O–H–Cl hydrogen bonds, Zn–O coordination bonds | Strengthens Zn←O bonds, weakens Zn-Cl bonds |

| ZnCl2-Ethanol | O–H–Cl hydrogen bonds, Zn–O coordination bonds | Strengthens Zn←O bonds, increases ionic character of Zn-Cl bond |

| ZnCl2-Urea | Hydrogen-bonded urea dimers assisted by Cl-, Tetrahedral Zn(II) coordination | Influences fluidity and microstructure of the liquid DES |

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are invaluable for probing the intermolecular interactions within these DESs. In the ZnCl2-ethylene glycol system, the FTIR spectrum of the DES is a composite of the spectra of its individual components, but with notable shifts in the vibrational frequencies of the O-H and C-H stretching regions, confirming the interaction between ZnCl2 and ethylene glycol.

For pure ethylene glycol, a broad band in the O-H stretching region (around 3288 cm⁻¹) is indicative of its extensive hydrogen bond network. Upon the addition of ZnCl2, the shape, position, and intensity of this band change significantly, reflecting the disruption of the original hydrogen bond network and the formation of new interactions within the DES. Similarly, in the ZnCl2-ethanol system, ATR-FTIR spectroscopy has been used to study the structural properties and spectral behavior over a wide range of compositions. These studies have identified the transformation of ethanol trimers and tetramers into monomers, dimers, and a ZnCl2-3EtOH complex upon mixing.

Electrochemical Behavior and Applications of ZnCl2-Based DES

The unique electrochemical properties of ZnCl2-based DESs make them promising candidates for various applications, particularly in the field of electrodeposition and energy storage.

ZnCl2-based DESs have been successfully employed as electrolytes for the electrodeposition of zinc and zinc alloys. The mechanism of zinc electrodeposition from these solvents can be complex. Studies using cyclic voltammetry in a choline (B1196258) chloride:ethylene glycol:ZnCl2 system have shown that the deposition process can involve a nucleation loop, which is characteristic of metal plating onto a dissimilar substrate. The nucleation and growth mechanism can be influenced by factors such as temperature, with one study identifying a transition from a 2D to a 3D nucleation process at higher temperatures.

The composition of the DES can significantly affect the morphology and properties of the deposited zinc coating. For instance, a DES composed of a mixture of choline chloride-urea and choline chloride-ethylene glycol with a high concentration of ZnCl2 (up to 2 M) has been shown to achieve a high electrodeposition rate. The morphology of the zinc coating was found to be dependent on the electrodeposition temperature and current density, with a compact and crack-free coating obtained at 60°C and 4 mA·cm⁻².

A significant area of research is the application of ZnCl2-based DESs as electrolytes for rechargeable zinc-ion batteries (ZIBs). Conventional aqueous electrolytes for ZIBs suffer from issues such as zinc dendrite formation and parasitic side reactions. ZnCl2-ethylene glycol DESs have been shown to be a stable alternative that can enable safe and reversible zinc plating and stripping, thereby improving the cycling life of the battery.

The ZnCl2–4EG DES, for example, combines the advantages of both aqueous and DES media and has been shown to increase the cycling life of a zinc symmetric cell by twofold compared to conventional aqueous electrolytes. The presence of ethylene glycol can act as a "water blocker," creating a confined, high-concentration electrolyte environment that is beneficial for battery performance. The reversible cycling of zinc anodes in DESs is largely attributed to their ability to suppress the formation of dendrites.

| Application | DES System Example | Key Findings |

|---|---|---|

| Zinc Electrodeposition | Choline chloride-urea/Choline chloride-EG with ZnCl2 | High deposition rate; morphology dependent on temperature and current density. |

| Zinc-Ion Batteries | ZnCl2-Ethylene Glycol (1:4) | Suppresses dendrite formation; enables reversible Zn plating/stripping; improves cycling life. |

DES as Reaction Media and Catalysts in Organic Synthesis

Beyond their electrochemical applications, ZnCl2-based DESs are also valuable in organic synthesis, where they can function as both environmentally friendly reaction media and catalysts. The Lewis acidic nature of ZnCl2 makes these DESs particularly useful for catalyzing a variety of organic reactions.

For example, ZnCl2 has been used in the formation of Lewis acid deep eutectic solvents (LADESs) which have served as both solvents and catalysts in reactions such as the acylation of anilines, synthesis of indoles, and Friedel-Crafts alkylations. A DES composed of choline chloride and ZnCl2 has been shown to be an effective medium and catalyst for the [2 + 3] cycloaddition reaction of organic nitriles with sodium azide (B81097) to produce 5-substituted 1H-tetrazoles. This method offers advantages such as short reaction times, excellent yields, and a simple workup procedure.

In another study, a choline chloride/ZnCl2 DES was explored for its catalytic role in the Michael-type addition of pyrrole (B145914) to maleimide. The DES was found to facilitate the reaction by acting as a catalyst and chelating the substrates. The presence of water in this DES can lead to the formation of zinc-zincate species that further enhance the kinetics and thermodynamics of the reaction. The reusability of these DESs without significant loss of activity is another key advantage for their application in green chemistry.

Future Research Directions and Challenges

Development of Advanced Functional Materials Incorporating Ethyl Green Zinc Chloride

The development of advanced functional materials represents a promising trajectory for this compound research. The inherent properties of triarylmethane dyes, such as their intense coloration and electrochemical activity, make them ideal candidates for incorporation into novel materials with tailored functionalities. nih.govdiva-portal.org

Future research could focus on integrating this compound into polymer matrices to create new composites. These materials could exhibit unique optical and electronic properties, finding applications in areas such as color filters for displays and light-harvesting systems for photo-electrochemical devices. diva-portal.orggoogle.com The stability and solubility of the dye within these polymers will be critical challenges to address. nih.gov The interaction between the zinc chloride component and the polymer backbone may also offer opportunities to modulate the material's mechanical and thermal properties.

Another avenue involves the synthesis of hybrid materials where this compound is adsorbed onto or covalently bonded to inorganic substrates like silica (B1680970), titania, or nanocellulose. tu-freiberg.de Such materials could be designed for applications in sensing, where changes in the dye's absorption spectrum upon interaction with an analyte can be monitored. The challenge will lie in achieving a stable and uniform dispersion of the dye on the substrate and understanding the electronic interactions at the organic-inorganic interface.

Table 1: Potential Functional Materials and Research Focus

| Material Type | Potential Application | Key Research Challenge |

| Polymer Composites | Color filters, Light-harvesting systems | Achieving stability, solubility, and understanding dye-polymer interactions. |

| Hybrid Materials (e.g., on silica) | Chemical sensors, Photocatalysts | Ensuring uniform dye dispersion and stability; understanding interface electronics. |

| Nanofiber Membranes | Smart textiles, Filtration systems | Integrating the dye without compromising the mechanical integrity of the fibers. |

Exploration of Novel Catalytic Systems Based on Zinc Chloride Complexes

Zinc chloride is a well-established Lewis acid catalyst in a variety of organic reactions. science.govacs.org The formation of complexes with organic ligands can modulate its catalytic activity and selectivity. researchgate.netcore.ac.uk Future research should explore the potential of novel catalytic systems based on complexes involving the Ethyl Green cation and zinc chloride.

One area of investigation is the use of these complexes in photoredox catalysis. wikipedia.org Triarylmethane dyes can act as photosensitizers, and the zinc complex could serve as the catalytic center. nih.gov Upon light absorption, the excited dye could initiate electron transfer processes, enabling a range of chemical transformations. A significant challenge will be to design complexes with appropriate redox potentials and long-lived excited states to ensure efficient catalytic turnover.

Furthermore, immobilizing these zinc chloride complexes on solid supports could lead to the development of heterogeneous catalysts. This approach offers advantages in terms of catalyst recovery and reuse. The stability of the complex under reaction conditions and the potential for leaching of the metal center will be critical aspects to investigate. The interaction of the Ethyl Green ligand with the zinc center may influence the catalyst's activity in reactions such as ring-opening polymerizations or Friedel-Crafts-type reactions. researchgate.net

Expanding the Scope of Green Solvents and Reaction Media

The push towards more environmentally benign chemical processes has spurred research into green solvents, such as ionic liquids and deep eutectic solvents. Zinc chloride is a key component in the formation of certain types of ionic liquids, which have shown promise in dissolving biomass like cellulose (B213188). acs.orgnih.govwikipedia.org

A significant future research direction is the investigation of this compound as either a component of or a soluble dye in these green solvent systems. The ionic nature of the compound suggests potential compatibility with ionic liquids. Research could explore the physical properties of solvent systems containing this compound, such as their viscosity, conductivity, and thermal stability.

The use of these colored, functionalized green solvents in synthesis could offer the dual benefit of a reaction medium and an in-situ probe for monitoring reaction progress through colorimetric changes. Challenges include understanding the complex interactions between the dye, the zinc chloride, and other solvent components, as well as the recyclability of such solvent systems. acs.orgresearchgate.net The impact of the Ethyl Green cation on the solvent's ability to dissolve substrates like cellulose would also be a key area of study. acs.orgnih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The intersection of chemistry, biology, and materials science offers a rich landscape for future research involving this compound. Building on its known affinity for nucleic acids, there are significant opportunities to develop new technologies for bio-imaging, sensing, and therapy. researchgate.netchemimpex.comchemodex.com

A primary focus will be the development of advanced biosensors. Ethyl Green has already been shown to act as an electroactive indicator for DNA hybridization. researchgate.net Future work could involve integrating this compound into nanomaterial-based platforms, such as those using graphene or gold nanoparticles, to enhance sensitivity and selectivity for specific DNA or RNA sequences. researchgate.netnih.gov This could lead to the development of point-of-care diagnostic devices. A key challenge is to minimize non-specific binding and ensure the stability of the biosensor in complex biological samples. nih.govmdpi.com

In the realm of bio-imaging, the fluorescent properties of triarylmethane dyes can be harnessed. nih.govmdpi.com Research could focus on modifying the structure of the Ethyl Green cation to tune its photophysical properties for specific imaging applications, such as live-cell imaging or tracking of biological processes. The zinc chloride component might play a role in modulating the dye's interaction with cellular components or influencing its cellular uptake.

Finally, the potential of triarylmethane dyes in photodynamic therapy opens another avenue for exploration. conicet.gov.ar The ability of these dyes to generate reactive oxygen species upon light irradiation could be utilized for targeted cell killing. Future studies would need to investigate the phototoxicity of this compound and develop strategies for its targeted delivery to diseased cells or tissues.

Table 2: Interdisciplinary Research Areas and Objectives

| Research Area | Primary Objective | Scientific Challenge |

| Biosensors | Develop highly sensitive and selective nucleic acid detection platforms. | Minimizing non-specific binding and ensuring stability in biological media. |